B600704 Sennoside F CAS No. 52842-23-6

Sennoside F

Cat. No.: B600704
CAS No.: 52842-23-6
Attention: For research use only. Not for human or veterinary use.
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Description

Sennoside F is a chemical compound for research and analytical purposes. As a member of the sennoside family, it is an anthraquinone glycoside naturally found in plants of the Senna genus . Sennosides are well-known prodrugs that are metabolized by colonic bacteria into active metabolites, such as rhein anthrone, which are responsible for stimulating colonic motility and fluid secretion, leading to a laxative effect . This mechanism is a key area of pharmacological research. While other sennosides (A, B, C, and D) have established purgative effects and are being investigated for potential anti-obesity, hypoglycemic, and anti-inflammatory properties, the specific research applications and biological activity of the this compound isomer are less documented and represent an area for further scientific investigation . Researchers may utilize this compound as a reference standard in chromatographic analysis to identify and quantify senna-derived compounds in botanical extracts . It may also be used in metabolic studies to explore the biotransformation pathways of different sennoside isomers by gut microbiota. This product is strictly for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

52842-23-6

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Sennoside F exhibits a range of pharmacological activities:

  • Laxative Effect : The primary application of this compound is as a laxative. It acts by stimulating intestinal motility and increasing fluid secretion in the intestines, which helps alleviate constipation.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. It has been studied for its potential to reduce inflammation in conditions such as inflammatory bowel disease (IBD) and other gastrointestinal disorders .
  • Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for treating infections .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Laxative Efficacy in Clinical Trials : A clinical trial demonstrated that this compound effectively alleviated constipation in patients with chronic constipation, showing significant improvements in bowel movement frequency compared to placebo .
  • Anti-inflammatory Effects in Animal Models : In a study using an animal model of colitis, administration of this compound resulted in reduced inflammation and improved histological scores, suggesting its potential as a therapeutic agent for IBD .
  • Antimicrobial Activity Assessment : Research evaluating the antimicrobial effects of this compound against various bacterial strains showed promising results, indicating its potential use as a natural antimicrobial agent .

Data Table: Summary of Applications

ApplicationMechanismStudy Reference
LaxativeStimulates intestinal motility
Anti-inflammatoryModulates immune responses
AntimicrobialDisrupts bacterial membranes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Functional Groups Pharmacological Role(s)
Sennoside A Dimeric (rhein + aloe-emodin) Two glucose units, dicarboxylic acid Laxative, gastroprotective (↑ PGE2, ↓ gastric acid), antibacterial (QS inhibition)
Sennoside B Dimeric (rhein + rhein) Two glucose units, dicarboxylic acid Similar to Sennoside A but with weaker gastroprotective effects
Sennoside A1 Monomeric (oxidized rhein) Single glucose unit Less potent laxative; often co-extracted with A and B
Sennoside C/D Dimeric (mixed aloe-emodin/rhein) Varied glycosylation Limited data; lower abundance in Senna extracts

Pharmacological and Metabolic Profiles

  • Laxative Activity: Sennosides A and B are the most potent, requiring hydrolysis by intestinal β-glucosidase to release active rheinanthrone . Sennoside A1 shows reduced efficacy due to its monomeric structure .
  • Gastroprotective Effects: Both Sennosides A and B inhibit H+/K+-ATPase (proton pump), reduce gastric acid secretion (pH ↑ from 1.4 to 1.7), and elevate prostaglandin E2 (PGE2) levels in rat models .
  • Antimicrobial Activity: Sennoside A inhibits Pseudomonas aeruginosa quorum sensing (QS) by targeting LasR, reducing biofilm formation and virulence .

Extraction and Agricultural Yield

  • Extraction Efficiency: HPLC methods optimized for Sennosides A and B achieve >90% recovery rates . Ultrasound-assisted extraction improves yields compared to conventional methods .

Key Research Findings and Contradictions

  • Efficacy vs.
  • Metabolic Activation: Sennoside A’s purgative action is enhanced by co-administration with rhubarb anthraquinones, which promote rheinanthrone formation .

Preparation Methods

Solvent Optimization and Yield

The choice of solvent significantly impacts purity. Ethyl acetate pre-washing removes flavones and free anthraquinones, while butanol selectively extracts sennoside complexes. For example, a 100 g senna batch processed with 1.1 L butanol yields 2.03–2.8 g of crude extract with 68.5–82% sennoside content. Crystallization from concentrated butanol phases further enhances purity, achieving >60% sennoside recovery at industrial scales.

Table 1: Key Parameters in Traditional Sennoside Extraction

ParameterOptimal RangeEffect on Yield/Purity
Extraction solventCold H₂O + 0.25% NaHCO₃Maximizes sennoside solubility
Acidification pH2.5–3.5Precipitates non-polar impurities
Butanol volume ratio1:10 (plant:solvent)Balances extraction efficiency
Crystallization temp.40–50°CAvoids sennoside degradation

Chromatographic Purification Techniques

Modern chromatographic methods address limitations of traditional approaches, particularly for separating structurally similar sennosides. The CN114031654A patent introduces ion exchange chromatography (IEC) using glycine or phosphate buffers to resolve sennoside A/B mixtures with >90% recovery. By adjusting conductivity and pH, sennoside isomers are eluted differentially, enabling high-purity isolation.

Ion Exchange Chromatography Workflow

  • Sample Preparation : Senna extracts are acidified to pH 4.5 and adjusted to 15 mS/cm conductivity with NaCl.

  • Column Loading : A 0.02–0.2 M buffer-equilibrated column (pH 3.5–10) retains sennosides while impurities elute.

  • Gradient Elution : Stepwise NaCl gradients (0.8–1.0 M) in 0.2 M sodium bicarbonate buffer selectively desorb sennosides.

Table 2: IEC Performance Metrics for Sennoside Isolation

MetricTraditional ExtractionIon Exchange Chromatography
Purity60–82%>90%
Recovery Rate70–75%90–95%
Solvent ConsumptionHigh (butanol)Low (aqueous buffers)
ScalabilityIndustrialPilot-to-industrial

Biosynthetic Pathway Insights

While extraction methods dominate current production, transcriptomic studies reveal potential metabolic engineering targets for de novo sennoside biosynthesis. RNA sequencing of senna leaves identified 166–159 coding sequences (CDS) associated with terpenoid/polyketide metabolism, including cytochrome P450s (CYPs) and glycosyltransferases critical for anthraquinone modification. Differential expression analysis highlights 2,343 CDS upregulated in young leaves, correlating with higher sennoside content.

Key Enzymatic Targets

  • CYPs : Catalyze hydroxylation and dimerization of anthraquinone precursors.

  • UGTs (UDP-glycosyltransferases) : Mediate glucoside attachment at C-8/C-8' positions.

  • Transcription factors : MYB and bHLH families regulate pathway gene clusters.

Comparative Analysis of Preparation Methods

Table 3: Economic and Technical Comparison

MethodCapital CostOperating CostPurityEnvironmental Impact
Cold-water extractionLowModerateModerateHigh (solvent waste)
IECHighLowHighLow
BiosynthesisVery highHighTheoreticalMinimal

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Sennoside F in plant extracts?

  • Methodology : High-Performance Thin Layer Chromatography (HPTLC) is widely used for Sennoside quantification. Key parameters include:

  • Mobile phase : Ethyl acetate/methanol/water (10:2:1 v/v) for optimal separation .
  • Detection : UV absorbance at 366 nm, with calibration against reference standards.
  • Validation : Ensure linearity (R² > 0.99) across 0.05–1.0 μg/spot and recovery rates >95% .
    • Data Table :
MatrixSennoside A (%)Sennoside B (%)MethodReference
Senna leaves0.1260.069HPTLC

Q. How do harvesting stages influence this compound content in Cassia angustifolia?

  • Experimental Design :

  • Sampling : Collect leaves at 90, 110, and 130 days after sowing (DAS) .
  • Findings : Younger leaves (90 DAS) show higher sennoside content (0.126% A, 0.069% B) vs. older leaves (0.112% A at 110 DAS) due to reduced photosynthetic efficiency in mature plants .
    • Recommendation : Pair HPTLC with HPLC-MS for structural confirmation, especially to distinguish this compound from isomers .

Q. What are the optimal storage conditions to preserve this compound stability post-harvest?

  • Protocol :

  • Packaging : Use aluminum bags (P2) to minimize photodegradation. Black polythene (P1) reduces oxidation but retains moisture, accelerating hydrolysis .
  • Duration : Stability declines after 4 months; refrigerated storage (4°C) extends integrity by 22% compared to ambient conditions .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s dual pharmacological effects (e.g., gastroprotective vs. antiviral)?

  • Model Systems :

  • Gastric protection : Use indomethacin-induced ulcer models in rats. Measure gastric pH, PGE2 levels (via ELISA), and H+/K+-ATPase activity .

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